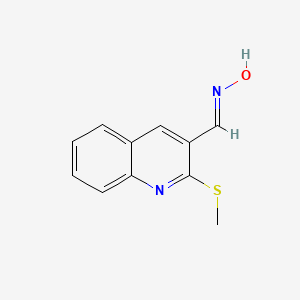

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

Descripción general

Descripción

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Métodos De Preparación

The synthesis of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Overview

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structure allows it to serve as an important intermediate in the synthesis of pharmaceutical compounds and advanced materials.

Medicinal Chemistry

This compound has been investigated for its potential anticancer and antimicrobial activities. It acts as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new therapeutic agents. Studies have shown that derivatives of quinoline compounds often exhibit significant biological activity, including enzyme inhibition and interaction with biological macromolecules, making them valuable in drug discovery efforts .

Organic Synthesis

This compound serves as a versatile building block for synthesizing various heterocyclic compounds, which are crucial in drug development. The oxime functional group allows for further chemical modifications, enhancing the compound's utility in organic synthesis. It has been utilized in reactions such as thioacetalization and Friedel-Crafts reactions , demonstrating its ability to participate in complex synthetic pathways .

Materials Science

In materials science, this compound is explored for developing new materials with unique properties. Its chemical properties enable it to be used in creating polymers and catalysts that have potential applications in various industrial processes. The incorporation of this compound into polymer matrices can lead to enhanced material performance due to its structural characteristics .

Case Studies

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of quinoline derivatives, including this compound. In a study focusing on various synthesized compounds, significant antimicrobial activity was observed against pathogens such as Mycobacterium smegmatis and Candida albicans, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases, which play a critical role in cancer progression. This property makes it a candidate for further investigation in cancer therapeutics .

- Synthesis of Heterocycles : A notable application involves using this compound as a precursor for synthesizing more complex heterocyclic structures through palladium-catalyzed reactions. These reactions have demonstrated efficiency and selectivity, making them suitable for large-scale synthesis in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The oxime group can also form stable complexes with metal ions, which can be exploited in catalysis and materials science .

Comparación Con Compuestos Similares

Similar compounds to 2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime include other quinoline derivatives and oxime-containing compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:

2-Quinolinecarbaldehyde oxime: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

3-Quinolinecarbaldehyde oxime: Similar structure but different position of the functional groups, leading to different chemical properties.

2-(Methylsulfanyl)-3-quinolinecarbaldehyde: Lacks the oxime group, which significantly alters its chemical behavior and applications.

Actividad Biológica

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the oxime class, characterized by the functional group R1R2C=NOH. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-(Methylsulfanyl)-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate oxime formation.

The biological activity of this compound is primarily linked to its interaction with acetylcholinesterase (AChE) . Oximes are known for their ability to reactivate AChE, which plays a crucial role in the cholinergic pathway by breaking down acetylcholine in the synaptic cleft. The reactivation of AChE can restore normal nerve signal transmission, making this compound potentially useful in treating conditions like organophosphate poisoning.

Pharmacokinetics

The pharmacokinetics of oximes generally indicate rapid absorption and distribution within the body. Factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For instance, research indicates that derivatives with varying substituents exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

In medicinal chemistry, compounds similar to this compound have shown promise as anticancer agents. A study reported that certain quinoline derivatives possess cytotoxic effects against cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Key Mechanism |

|---|---|---|

| 2-Quinolinecarbaldehyde oxime | Moderate antimicrobial activity | AChE reactivation |

| 3-Quinolinecarbaldehyde oxime | Significant anticancer properties | Inhibition of cell proliferation |

| 2-(Methylsulfanyl)-3-quinolinecarbaldehyde | Strong AChE reactivation | Restoration of cholinergic signaling |

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to their counterparts lacking this substituent .

- Anticancer Activity : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells through caspase activation pathways. The presence of specific functional groups significantly influenced their cytotoxicity profiles .

Propiedades

IUPAC Name |

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXXKUJFTYTGF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=CC=CC=C2C=C1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.